Cas no 85264-33-1 ((3,5-Dimethyl-1H-pyrazol-1-yl)methanol)

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol structure
85264-33-1 structure
Nome del prodotto:(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
Numero CAS:85264-33-1
MF:C6H10N2O
MW:126.156401157379
MDL:MFCD00020738
CID:90912
PubChem ID:96393

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
    • 3,5-Dimethyl-1-hydroxymethylpyrazole
    • 3,5-Dimethyl-1H-pyrazole-1-methanol
    • (3,5-dimethylpyrazol-1-yl)methanol
    • 3,5-DIMETHYLPYRAZOLE-1-METHANOL
    • 1-(2-hydroxymethyl)-3,5-dimethylpyrazole
    • 1-(hydroxymethyl)-3,5-dimethyl-1H-pyrazole
    • 1H-Pyrazole-1-methanol,3,5-dimethyl
    • 1-hydroxymethyl-3,5-dimethylpyrazole
    • 3,5-Dimethyl pyrazole-1-carbinol
    • Dimethyl hydroxymethyl pyrazole
    • EINECS 286-553-0
    • 1H-Pyrazole-1-methanol, 3,5-dimethyl-
    • 3,5-dimethylpyrazol-1-methanol
    • 3,5-Dimethylpyrazole-1-carbinol
    • OBENDWOJIFFDLZ-UHFFFAOYSA-N
    • 968267D0AP
    • (3,5-dimethyl-pyrazol-1-yl)-methanol
    • 1-(hydroxymethyl)-3,5-dimethylpyr
    • 3,5-Dimethyl-1H-pyrazole-1-methanol (ACI)
    • Pyrazole-1-methanol, 3,5-dimethyl- (7CI)
    • 1-(Hydroxymethyl)-3,5-dimethylpyrazole
    • 2-(Hydroxymethyl)-3,5-dimethylpyrazole
    • 3,5-Dimethyl-1-(hydroxymethyl)pyrazole
    • Di(3,5-dimethyl-1H-pyrazol-1-yl)-1-methanol
    • N-(Hydroxymethyl)-3,5-dimethylpyrazole
    • NSC 71880
    • MDL: MFCD00020738
    • Inchi: 1S/C6H10N2O/c1-5-3-6(2)8(4-9)7-5/h3,9H,4H2,1-2H3
    • Chiave InChI: OBENDWOJIFFDLZ-UHFFFAOYSA-N
    • Sorrisi: OCN1C(C)=CC(C)=N1
    • BRN: 115623

Proprietà calcolate

  • Massa esatta: 126.07900
  • Massa monoisotopica: 126.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 97.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.4

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.1192 (rough estimate)
  • Punto di fusione: 108.0 to 112.0 deg-C
  • Punto di ebollizione: 234.28°C (rough estimate)
  • Punto di infiammabilità: 87.3°C
  • Indice di rifrazione: 1.5010 (estimate)
  • PSA: 38.05000
  • LogP: 0.44970
  • Solubilità: Non determinato

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Informazioni sulla sicurezza

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Dati doganali

  • CODICE SA:2933199090
  • Dati doganali:

    Codice doganale cinese:

    2933199090

    Panoramica:

    2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
AS-9411-50MG
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
AS-9411-10MG
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 >90%
10mg
£63.00 2025-02-08
Enamine
EN300-100417-2.5g
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 95%
2.5g
$25.0 2023-10-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154762-100g
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 98%
100g
¥1269.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154762-25G
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 98%
25g
¥399.90 2023-09-03
Fluorochem
031637-25g
3,5-Dimethyl-pyrazol-1-yl)-methanol
85264-33-1 >98.0%(T)
25g
£57.00 2022-03-01
Enamine
EN300-100417-0.25g
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 95%
0.25g
$19.0 2023-10-28
Enamine
EN300-100417-5.0g
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 95%
5g
$27.0 2023-05-03
Enamine
EN300-100417-100g
(3,5-dimethyl-1H-pyrazol-1-yl)methanol
85264-33-1 95%
100g
$217.0 2023-10-28
Fluorochem
031637-5g
3,5-Dimethyl-pyrazol-1-yl)-methanol
85264-33-1 >98.0%(T)
5g
£29.00 2022-03-01

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  5 d, reflux
Riferimento
X-ray crystal structures and MMA polymerization of cadmium(II) complexes with bidentate pyrazole ligands: the formation of monomers or dimers as a function of a methyl substituent on the pyrazole and aniline rings
Kim, Dongil; Kim, Sunghoon; Woo, Hyun Yul; Lee, Ha-Jin; Lee, Hyosun, Applied Organometallic Chemistry, 2014, 28(6), 445-453

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  5 min, 120 °C
Riferimento
Microwave-assisted synthesis of 1-hydroxymethylazoles
Lupsor, Simona; Tarcomnicu, Isabela; Aonofriesei, Florin; Iovu, Mircea, Revista de Chimie (Bucharest, 2011, 62(5), 493-498

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Ethanol
Riferimento
A selective synthesis of unsymmetrical 1,1'-methylenebisdiazoles by solid-liquid phase-transfer catalysis
Julia, Sebastian; Martinez-Martorell, Carlos; Elguero, Jose, Heterocycles, 1986, 24(8), 2233-7

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
The Mannich reaction of pyrazoles
Huttel, Rudolf; Jochum, Peter, Chemische Berichte, 1952, 85, 820-6

Metodo di produzione 5

Condizioni di reazione
1.1 24 h, 120 °C
Riferimento
Coordination of new disulfide ligands to CuI and CuII: Does a CuIIμ-thiolate complex form?
Ording-Wenker, Erica C. M.; Siegler, Maxime A.; Bouwman, Elisabeth, Inorganica Chimica Acta, 2015, 428, 193-202

Metodo di produzione 6

Condizioni di reazione
Riferimento
Formaldehyde condensation in the pyrazole series
Dvoretzky, Isaac; Richter, George Holmes, Journal of Organic Chemistry, 1950, 15, 1285-8

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Ethanol ,  Water ;  12 h, rt
Riferimento
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds
Harit, Tariq; Malek, Fouad; El Bali, Brahim; Khan, Ajmal; Dalvandi, Kourosh; et al, Medicinal Chemistry Research, 2012, 21(10), 2772-2778

Metodo di produzione 8

Condizioni di reazione
Riferimento
Synthesis of some new pyrazole-containing chelating agents
Driessen, Willem L., Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(12), 441-3

Metodo di produzione 9

Condizioni di reazione
1.1 48 h, heated
Riferimento
New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions
Coelho, Felipe Lange; Dresch, Lucielle Codeim; Stieler, Rafael ; Campo, Leandra Franciscato; Schneider, Paulo Henrique, Catalysis Communications, 2019, 121, 19-26

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Methanol ;  3 h, rt
Riferimento
Synthesis, spectroscopic characterization, DFT study and antimicrobial activity of novel alkylaminopyrazole derivatives
Zalaru, Christina; Dumitrascu, Florea; Draghici, Constantin; Tarcomnicu, Isabela; Tatia, Rodica; et al, Journal of Molecular Structure, 2018, 1156, 12-21

Metodo di produzione 11

Condizioni di reazione
1.1 20 min, 120 °C
Riferimento
Microwave-assisted solvent-free synthesis, Hirshfeld surface analysis and DFT studies of 1-(hydroxymethyl)-pyrazoles
Sun, Xuancheng; Zheng, Chunyang ; Wang, Dunjia, Journal of Molecular Structure, 2024, 1295,

Metodo di produzione 12

Condizioni di reazione
Riferimento
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra
Kaddouri, Y.; Abrigach, F.; Mechbal, N.; Karzazi, Y.; El Kodadi, M.; et al, Materials Today: Proceedings, 2019, 13, 956-963

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Ethanol ,  Water ;  2 d, rt
Riferimento
Copper Complexes with Neutral N4 Tripodal Ligands: Influence of the Number of Nitrogen Donors on Their Structures, Properties, and Reactivity
Fujisawa, Kiyoshi; Chiba, Shingo; Miyashita, Yoshitaro; Okamoto, Ken-ichi, European Journal of Inorganic Chemistry, 2009, (26), 3921-3934

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  5 d, reflux
Riferimento
Synthesis and X-ray crystal structure of derivatives from the N,N-bis(1H-pyrazolyl-1-methyl)aniline(dichloro)Zn(II) complex: Substituent effects on the phenyl ring versus the pyrazole ring
Kim, Eunhee; Woo, Hyun Yul; Kim, Sunghoon; Lee, Hajin; Kim, Dongil; et al, Polyhedron, 2012, 42(1), 135-141

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Water
Riferimento
Process for the preparation of 1-hydroxymethylpyrazoles
, European Patent Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Methanol ,  Water ;  3 h, rt
Riferimento
New Mannich bases with pharmacological activity
Zalaru, Christina; Putina, Gabriela; Dumitrascu, Florea; Draghici, Constantin, Revista de Chimie (Bucharest, 2007, 58(8), 773-775

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Ethanol ,  Water ;  1 h, 80 °C; 12 h, rt
Riferimento
Eco-friendly synthesis, characterization, in-silico ADMET and molecular docking analysis of novel carbazole derivatives as antibacterial and antifungal agents
Merzouki, O.; Arrousse, N.; El Barnossi, A.; Ech-chihbi, E. ; Fernine, Y.; et al, Journal of Molecular Structure, 2023, 1271,

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Ethanol ,  Water ;  2 h, rt → reflux; reflux → rt; 6 h, rt
Riferimento
Iron(III) complexes of tridentate N3 ligands as models for catechol dioxygenases: Stereoelectronic effects of pyrazole coordination
Sundaravel, Karuppasamy; Suresh, Eringathodi; Palaniandavar, Mallayan, Inorganica Chimica Acta, 2010, 363(12), 2768-2777

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Raw materials

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Preparation Products

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85264-33-1)(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
A932353
Purezza:99%
Quantità:1kg
Prezzo ($):899.0